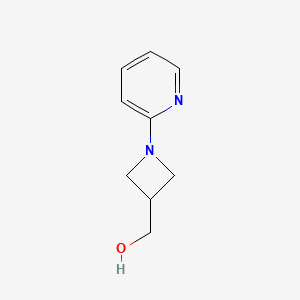

(1-(Pyridin-2-yl)azetidin-3-yl)methanol

CAS No.: 1420975-94-5

Cat. No.: VC2706115

Molecular Formula: C9H12N2O

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1420975-94-5 |

|---|---|

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.2 g/mol |

| IUPAC Name | (1-pyridin-2-ylazetidin-3-yl)methanol |

| Standard InChI | InChI=1S/C9H12N2O/c12-7-8-5-11(6-8)9-3-1-2-4-10-9/h1-4,8,12H,5-7H2 |

| Standard InChI Key | SDNHCHZORARLRY-UHFFFAOYSA-N |

| SMILES | C1C(CN1C2=CC=CC=N2)CO |

| Canonical SMILES | C1C(CN1C2=CC=CC=N2)CO |

Introduction

(1-(Pyridin-2-yl)azetidin-3-yl)methanol is a heterocyclic compound with significant potential in synthetic chemistry and pharmaceutical research. Its molecular structure, containing both a pyridine ring and an azetidine moiety, makes it a versatile building block for drug discovery and material science.

Synthesis Pathways

The synthesis of (1-(Pyridin-2-yl)azetidin-3-yl)methanol typically involves nucleophilic substitution reactions or cyclization methods:

-

Cyclization Approach: Starting from pyridine derivatives, azetidine rings can be formed via cyclization reactions using alkali bases.

-

Functionalization of Azetidines: Pre-synthesized azetidines can be functionalized by introducing hydroxymethyl groups through formaldehyde or other hydroxymethylating agents.

-

One-Pot Synthesis: Some studies have demonstrated one-pot methods combining pyridine and azetidine precursors under controlled conditions to yield the target compound.

Biological Relevance

While specific biological activities of (1-(Pyridin-2-yl)azetidin-3-yl)methanol remain underexplored, its structural components suggest potential applications:

-

Pyridine Moiety: Known for its role in many bioactive compounds, including anti-inflammatory and antimicrobial agents.

-

Azetidine Ring: Exhibits unique conformational properties that can enhance binding affinity in drug-receptor interactions.

Applications

The compound has potential applications in:

-

Medicinal Chemistry:

-

Serves as a scaffold for designing enzyme inhibitors or receptor modulators.

-

Can be modified to improve pharmacokinetic properties.

-

-

Material Science:

-

Its hydroxymethyl group allows polymerization or cross-linking reactions for advanced materials.

-

-

Synthetic Chemistry:

-

Used as an intermediate for constructing complex heterocyclic frameworks.

-

Safety and Handling

(1-(Pyridin-2-yl)azetidin-3-yl)methanol requires standard safety precautions during handling:

-

Toxicity: Limited data available; assumed to have low toxicity based on its molecular structure.

-

Storage Conditions: Should be stored in a cool, dry place away from oxidizing agents.

Research Findings and Future Directions

Studies have highlighted the utility of similar compounds in drug discovery:

-

Pyridine-containing molecules are common in antiviral and anticancer research .

-

Azetidines are increasingly recognized for their role in enhancing pharmacological profiles .

Future research could focus on:

-

Systematic biological evaluation of (1-(Pyridin-2-yl)azetidin-3-yl)methanol.

-

Development of derivatives with tailored activity against specific targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume